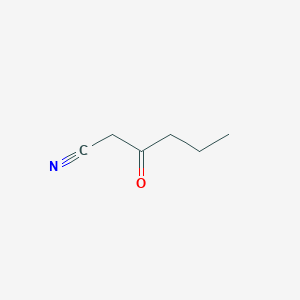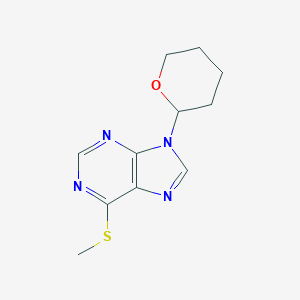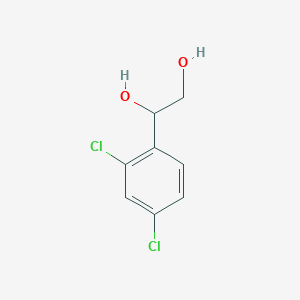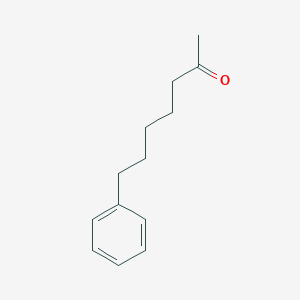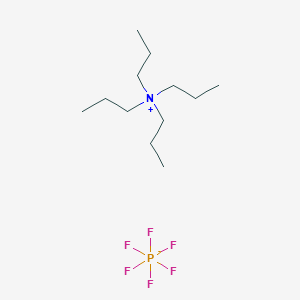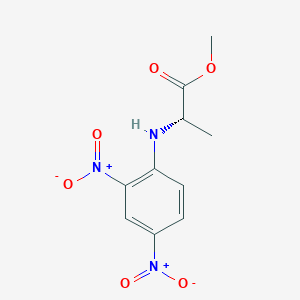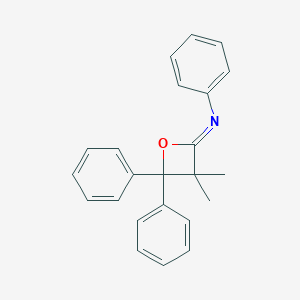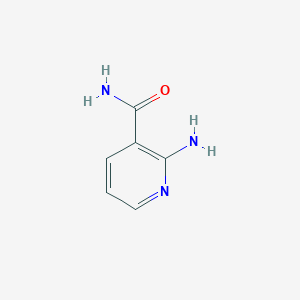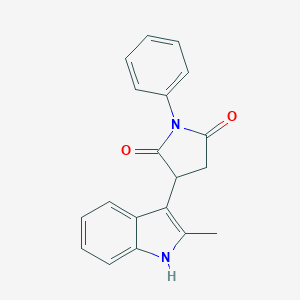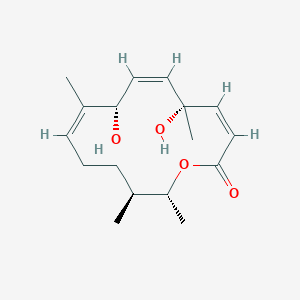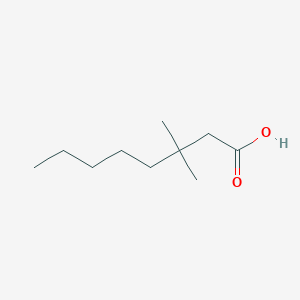
3,3-Dimethyloctanoic acid
Overview
Description
3,3-Dimethyloctanoic acid is a chemical compound with the molecular formula C10H20O2 . It has a molecular weight of 172.2646 .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyloctanoic acid consists of a chain of carbon atoms with two methyl groups (CH3) attached to the third carbon atom from the end of the chain . The end of the chain is capped with a carboxylic acid group (COOH) . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Metabolism in Guinea-Pig Kidney Slices : 3,3-Dimethyloctanoic acid is initially degraded by α-oxidation to 2,5-dimethylheptanoic acid, followed by β-oxidation to 3-methylvaleric acid, demonstrating the possibility of alternating between α- and β-oxidations in the degradation of branched chain fatty acids (Stokke, 1969).
Interaction with Methylarsenicals : The study suggests possible biological implications of the interaction between methylarsenicals and thiols, although not directly linked to 3,3-Dimethyloctanoic acid, it indicates the broader chemical interactions in similar compounds (Cullen, McBride, & Reglinski, 1984).
Metabolism in Humans and Refsum's Disease : Research indicates that 3,3-Dimethyloctanoic acid can be degraded in humans through an initial α-decarboxylation, which renders the acid susceptible to normal β-oxidation. However, in patients with Refsum's disease, this degradation does not occur, possibly explaining the accumulation of phytanic acid in such patients (Stokke, Try, & Eldjarn, 1967).
Biological Oxidation Studies : The study of 2,2-dimethyloctanoic acid, a compound structurally similar to 3,3-Dimethyloctanoic acid, suggests that initial oxidative attack is not specific for the ω-position, or that ω- and ω-1-oxidation products are interconvertible enzymatically (Den, 1965).
properties
IUPAC Name |
3,3-dimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGZEIOFBESSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608180 | |
| Record name | 3,3-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyloctanoic acid | |
CAS RN |
14352-59-1 | |
| Record name | 3,3-Dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



